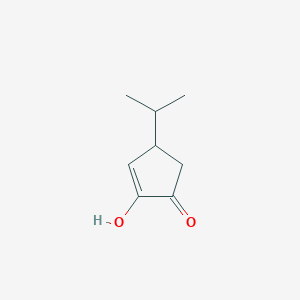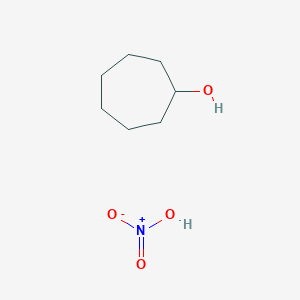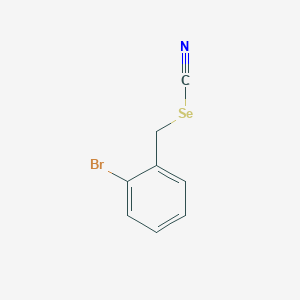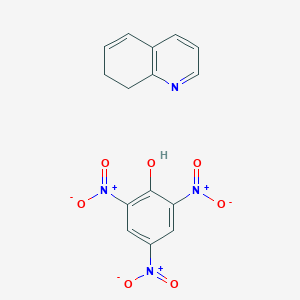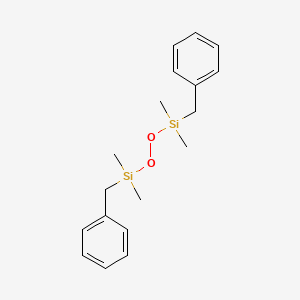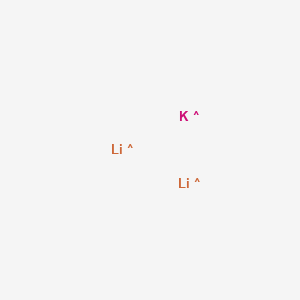
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N',N'-trimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea is a chemical compound with the molecular formula C8H11N3O2 It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a trimethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with trimethylamine and a suitable activating agent such as carbonyldiimidazole (CDI). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylurea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted urea derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea: Similar structure but with a different substitution pattern.
(5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Contains a sulfonyl chloride group instead of the urea moiety.
N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine: Features a cyclopropanamine group instead of the trimethylurea moiety.
Uniqueness
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’,N’-trimethylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trimethylurea moiety and cyclopropyl-oxazole structure make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
55809-08-0 |
|---|---|
Molekularformel |
C10H15N3O2 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C10H15N3O2/c1-12(2)10(14)13(3)9-6-8(15-11-9)7-4-5-7/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
CAOCPRLQILCWQM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N(C)C1=NOC(=C1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)



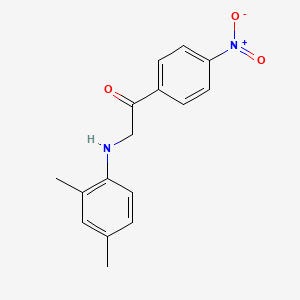
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
